![molecular formula C9H9F3N2 B1490188 5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098076-23-2](/img/structure/B1490188.png)
5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, also known as ETPT, is a pyrazole-based heterocyclic compound that has recently been studied for its potential applications in the pharmaceutical, agricultural, and chemical industries. ETPT is a five-membered ring with an ethyl substituent at the 5-position and a trifluoromethyl substituent at the 3-position. This compound has been investigated for its potential as a novel drug, pesticide, and reagent.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to condensed pyrazoles and other heterocyclic compounds. This illustrates the potential of similar structures for constructing complex organic molecules (Arbačiauskienė et al., 2011).
- Synthesis involving trifluoromethyl groups linked to carbon has been explored, showing the selective instability of these groups as a prerequisite for new heterocyclizations, leading to highly functionalized pyrazoles (Pilgram & Skiles, 1988).
- Trifluoromethyl-promoted functional pyrazoles have been synthesized, highlighting the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate for the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds with potential fluorescent and inhibitory activities (Wu et al., 2006).
Biological Activity
- A study on the antimicrobial activity of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines highlighted the potential of trifluoromethylated pyrazoles in developing new antimicrobial agents. One compound in particular showed significant inhibition of bacterial and fungal growth, suggesting the relevance of these compounds in pharmaceutical research (Rao et al., 2023).
properties
IUPAC Name |
5-ethyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-3-5-14-7(4-2)6-8(13-14)9(10,11)12/h1,6H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBNEMFRCYKVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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